sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate
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Overview
Description
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is an organic compound that features a triazole ring, a methyl group, and a sodium salt of a carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an alkyne reacts with an azide under copper(I) catalysis to form the 1,2,3-triazole ring.
Esterification and Saponification: The intermediate product is then esterified to form the methyl ester, followed by saponification to yield the sodium salt of the carboxylate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate can undergo oxidation reactions, particularly at the methyl group or the triazole ring.
Reduction: Reduction reactions can target the double bond in the prop-2-enoate moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups into the triazole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry, a method for quickly and reliably joining small units together.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive triazole ring. It can also serve as a probe in biochemical assays.
Medicine
Medically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and bioactivity.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate involves its interaction with molecular targets through the triazole ring. This ring can form stable complexes with metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions. These properties enable it to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
Sodium (2E)-2-methyl-3-(1H-1,2,4-triazol-1-yl)prop-2-enoate: Similar structure but with a different triazole isomer.
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-4-yl)prop-2-enoate: Another positional isomer of the triazole ring.
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-5-yl)prop-2-enoate: Yet another isomer with the triazole ring in a different position.
Uniqueness
Sodium (2E)-2-methyl-3-(1H-1,2,3-triazol-1-yl)prop-2-enoate is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2172615-50-6 |
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Molecular Formula |
C6H6N3NaO2 |
Molecular Weight |
175.1 |
Purity |
95 |
Origin of Product |
United States |
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